molecular formula C19H17NO3 B2365096 Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone CAS No. 2309343-35-7

Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone

Cat. No.: B2365096
CAS No.: 2309343-35-7
M. Wt: 307.349
InChI Key: SMWFLEQHWYZXLT-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(3-(phenoxymethyl)azetidin-1-yl)methanone” is a complex organic compound that belongs to the class of benzofuran compounds . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Scientific Research Applications

Antiproliferative Effects

Benzofuran derivatives have been studied for their antiproliferative activity. A study described the synthesis of novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanone derivatives and their effects against human cancer cell lines, demonstrating good antiproliferative activity and reversal of multidrug resistance (Parekh et al., 2011).

Enzyme Inhibition and Radical Scavenging

Another study synthesized and characterized benzofuran-2-yl(phenyl)methanones and evaluated their α-amylase inhibitory and radical scavenging activities. These compounds showed significant activity, comparable to standard drugs, and followed a non-competitive mechanism of inhibition (Ali et al., 2020).

Antimicrobial Properties

Benzofuran derivatives have been found to exhibit favorable antibacterial and antifungal activities. A study synthesized benzofuran derivatives bearing aryl substituents and screened them against various bacteria and fungi, finding several analogs with significant activity (Jiang et al., 2011).

Inhibition of Cholinesterases

Specific benzofuran derivatives have shown inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in neurotransmitter breakdown. These findings are significant for potential applications in treating diseases like Alzheimer's (Luo et al., 2005).

Synthesis of Selective Receptor Agonists

The synthesis of benzofuran derivatives as selective receptor agonists has been explored. One study focused on synthesizing a selective CB2 receptor agonist, highlighting the potential application in optimizing receptor-specific drug development (Luo & Naguib, 2012).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide range of biological and pharmacological applications . Future research in this area may focus on the discovery of new drugs, especially efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to provide a deeper insight, so that its full therapeutic potential can be utilized for the treatment of microbial diseases .

Properties

IUPAC Name

1-benzofuran-2-yl-[3-(phenoxymethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-19(18-10-15-6-4-5-9-17(15)23-18)20-11-14(12-20)13-22-16-7-2-1-3-8-16/h1-10,14H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWFLEQHWYZXLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3O2)COC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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